Cas no 2227673-25-6 (rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)

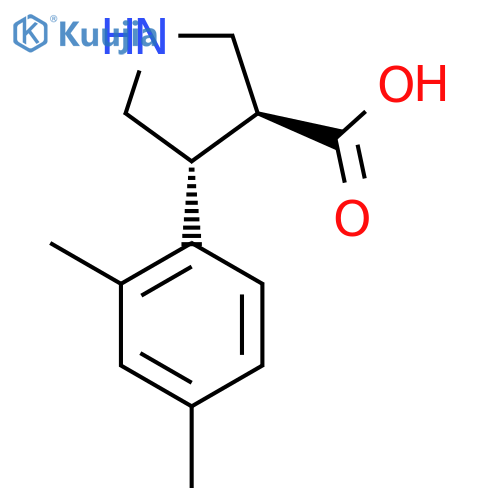

2227673-25-6 structure

商品名:rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

- EN300-1454434

- 2227673-25-6

-

- インチ: 1S/C13H17NO2/c1-8-3-4-10(9(2)5-8)11-6-14-7-12(11)13(15)16/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16)/t11-,12+/m0/s1

- InChIKey: OXVNIOHBXGHWAJ-NWDGAFQWSA-N

- ほほえんだ: OC([C@@H]1CNC[C@H]1C1C=CC(C)=CC=1C)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 49.3Ų

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454434-0.05g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 0.05g |

$744.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-250mg |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1454434-2500mg |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1454434-5.0g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 5g |

$2566.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-500mg |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1454434-0.25g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 0.25g |

$814.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-0.5g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 0.5g |

$849.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-1.0g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 1g |

$884.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-10.0g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 10g |

$3807.0 | 2023-06-06 | ||

| Enamine | EN300-1454434-0.1g |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid |

2227673-25-6 | 0.1g |

$779.0 | 2023-06-06 |

rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 関連文献

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2227673-25-6 (rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬